ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate
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Overview
Description
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound with a unique structure that combines elements of benzodioxole, chromeno, and oxazin
Preparation Methods
The synthesis of ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and ethyl bromoacetate.
Reaction Conditions: The initial step involves a Pd-catalyzed C-N cross-coupling reaction using PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Intermediate Formation: The intermediate is then reacted with fused heteroaryl halides in the presence of PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions for 24 hours.
Final Steps: The final product is obtained after several purification steps, including treatment with NaOH and subsequent reactions.
Chemical Reactions Analysis
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with cellular targets. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with microtubules and tubulin, disrupting their assembly and leading to cell death .
Comparison with Similar Compounds
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can be compared with other similar compounds:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
3-N-fused heteroaryl indoles: These compounds share structural similarities and have been studied for their antiproliferative activity against cancer cells.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound has a simpler structure but shares the benzodioxole core.
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE stands out due to its complex structure and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H27NO7 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C26H27NO7/c1-4-30-23(28)8-6-19-15(2)20-10-18-12-27(11-17-5-7-21-22(9-17)33-14-32-21)13-31-24(18)16(3)25(20)34-26(19)29/h5,7,9-10H,4,6,8,11-14H2,1-3H3 |
InChI Key |
SCXZWNNNBBVPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC5=C(C=C4)OCO5)C)OC1=O)C |
Origin of Product |
United States |
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